p-Dodecylbenzenesulfonic acid

Description

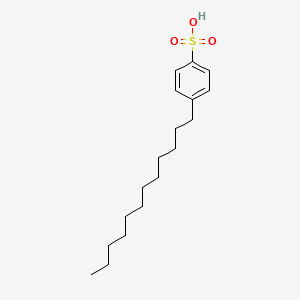

Structure

3D Structure

Properties

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-Dodecylbenzenesulfonic acid synthesis in a microreactor

An In-depth Technical Guide to the Synthesis of p-Dodecylbenzenesulfonic Acid in a Microreactor

Introduction

p-Dodecylbenzenesulfonic acid (DBSA) is a significant anionic surfactant widely utilized as a cleaning agent in the chemical industry and as an oil-displacing agent in tertiary oil recovery.[1][2] The predominant manufacturing route for DBSA is the sulfonation of dodecylbenzene (B1670861) (DDB).[1][2] This reaction is notoriously fast and highly exothermic, with a reaction enthalpy of approximately 168 kJ/mol, posing significant challenges for process safety and control in conventional batch reactors.[3] Traditional methods, such as falling film reactors, often face limitations related to mass and heat transfer, which can lead to the formation of undesirable byproducts through over-sulfonation and oxidation.[4]

Microreactor technology offers a compelling solution to these challenges. By leveraging high surface-area-to-volume ratios, microreactors provide superior heat and mass transfer capabilities.[3][5] This enables precise temperature control, uniform mixing, and enhanced operational safety, making them exceptionally suitable for intense, exothermic processes like sulfonation.[1][3] The adoption of continuous-flow microreactor systems for DBSA synthesis has demonstrated the potential for significantly reduced reaction times, improved product yield and purity, and minimized waste generation.[2][6]

Synthesis Pathway

The core of DBSA production is the electrophilic aromatic substitution reaction between dodecylbenzene (DDB) and a sulfonating agent, most commonly sulfur trioxide (SO₃). The SO₃, acting as the electrophile, attacks the aromatic ring of the DDB, leading to the formation of p-dodecylbenzenesulfonic acid.

Experimental Workflow and Reactor Design

The continuous synthesis of DBSA in a microreactor typically involves pumping the reactant streams into a micro-structured device where they are rapidly mixed and reacted. The product stream then often passes through a subsequent stage for aging before collection and analysis.

Several types of microreactors have been successfully employed for DDB sulfonation:

-

T-Shaped Microchannels: These provide a simple geometry for contacting the gas-liquid or liquid-liquid reactant streams.[1]

-

Continuous Stirred-Tank Microreactors (CSTR): Used for the synthesis of similar long-chain alkylbenzene sulfonic acids, offering excellent mixing.[7]

-

Circulating Microreactors: This design involves mixing the product stream with fresh dodecylbenzene and recycling it back into the reactor, which can improve the conversion rate of DDB.[6] The reactor itself is often a simple tube, such as a polytetrafluoroethylene (PTFE) or stainless steel pipe.[6]

-

Helicoidal Tube Microreactors: These have also been successfully used for DBSA synthesis.[2]

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature. The primary sulfonating agent is a solution of sulfur trioxide (SO₃) in an anhydrous solvent, commonly 1,2-dichloroethane (B1671644) (EDC), to moderate its reactivity.[6]

Protocol 1: Continuous Flow Synthesis

This protocol is based on a direct, continuous process aimed at achieving high purity and rapid production.

-

Reagent Preparation:

-

Prepare a solution of sulfur trioxide in anhydrous 1,2-dichloroethane with a mass fraction between 5-20 wt%.[6] This is often done by distilling SO₃ from fuming sulfuric acid using a water absorbent like anhydrous phosphorus pentoxide and condensing the vapor into the solvent.[6]

-

Prepare a solution of dodecylbenzene (DDB) in 1,2-dichloroethane.

-

-

System Setup:

-

Feed the two reactant solutions into separate, precision pumps (e.g., syringe pumps).

-

Connect the pumps to a T-junction or other micromixer to ensure rapid and efficient mixing of the reactants upon contact.

-

Connect the mixer outlet to a microreactor coil (e.g., a 5-10 meter long PTFE tube with an inner diameter of 1-10 mm) submerged in a constant temperature bath to precisely control the reaction temperature.[6]

-

Connect the microreactor outlet to an aging coil, which provides additional residence time to ensure the reaction goes to completion.[2]

-

-

Reaction Execution:

-

Set the desired reaction temperature, typically between 30°C and 60°C.[1]

-

Pump the reactants into the microreactor at controlled flow rates. The total liquid flow rate and reactor dimensions will determine the residence time, which can be as low as 2.5 seconds.[2]

-

Adjust the flow rates to achieve a specific molar ratio of SO₃ to DDB, typically ranging from 1.1:1 to 1.3:1.[1][2]

-

Allow the system to stabilize before collecting the product.

-

-

Aging and Work-up:

-

Analysis:

Protocol 2: Circulating Microreactor Synthesis

This method aims to maximize the conversion of DDB by recycling the product stream.[6]

-

Reagent Preparation: As described in Protocol 1.

-

System Setup:

-

The setup is similar, but the product stream from the microreactor is mixed with the fresh dodecylbenzene feed before re-entering the reactor.[6]

-

-

Reaction Execution:

-

Aging and Work-up:

-

Analysis: As described in Protocol 1.

Data Presentation: Performance and Optimization

The use of microreactors allows for precise control over reaction parameters, leading to high yields and product purity. The data below, compiled from various studies, highlights the performance of these systems.

Table 1: Optimized Reaction Conditions and Performance

| Parameter | Optimized Value | Corresponding Yield/Purity | Source |

| Reaction Temperature | 56 °C | Yield: 99.78 mol% | [1] |

| SO₃ to DDB Molar Ratio | 1.1 : 1 | Yield: 93.7% (with tank reactor combination) | [2] |

| SO₃ to DDB Molar Ratio | 1.3 : 1 | Yield: 99.78 mol% | [1] |

| SO₃ Concentration | 7.6 wt% | Yield: 99.78 mol% | [1] |

| Residence Time | As low as 2.5 seconds | Sulfonic acid content: up to 97 wt% | [2] |

| Aging Time | 40-50 minutes | Final Yield: >97% | [6] |

Table 2: Comparative Results from Different Microreactor Setups

| Microreactor Configuration | Key Parameters | DBSA Yield | Free Oil Content | Source |

| T-Shaped Microchannel (Gas-Liquid) | Temp: 56°C, Molar Ratio (SO₃:DDB): 1.3 | 99.78 mol% | Not specified | [1] |

| Continuous Process (Liquid-Liquid) | Temp: 40°C, Molar Ratio (SO₃:DDB): 1.15, Residence Time: 2.5s, Aging: <1 hr | 97 wt% (purity) | 1.0 wt% | [2] |

| Circulating Microreactor (8m x 6mm PTFE tube) | Aging: 40 min | 97.21% | 1.32 wt% | [6] |

| Circulating Microreactor (10m x 10mm pipe) | Aging: 50 min | 97.32% | 0.76 wt% | [6] |

Conclusion

The synthesis of p-dodecylbenzenesulfonic acid in microreactors represents a significant advancement over traditional batch and falling film processes. The technology's inherent advantages—namely, superior control over mass and heat transfer—directly address the primary challenges of this fast, exothermic reaction.[3] Studies consistently demonstrate that microreactor systems can achieve exceptionally high yields and purity (over 97%) with drastically reduced reaction times.[2][6] The ability to precisely control temperature avoids local overheating, thereby minimizing the formation of byproducts and improving the overall safety and efficiency of the process.[6] The development of both continuous and circulating flow methods provides researchers and chemical engineers with flexible and scalable options for the high-performance production of this vital surfactant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Characterization of p-Dodecylbenzenesulfonic Acid using FTIR and XRD

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the analytical techniques of Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) as applied to the characterization of p-Dodecylbenzenesulfonic acid (DBSA). It includes detailed experimental protocols, quantitative data summaries, and conceptual diagrams to facilitate a comprehensive understanding of these methods for analyzing this key surfactant.

Introduction to p-Dodecylbenzenesulfonic Acid (DBSA)

p-Dodecylbenzenesulfonic acid (DBSA) is an anionic surfactant widely utilized in the formulation of detergents, emulsifiers, and as a dopant for conductive polymers.[1] Its amphiphilic molecular structure, consisting of a hydrophobic C12 alkyl chain and a hydrophilic benzenesulfonic acid headgroup, dictates its physicochemical properties and performance. Accurate characterization of DBSA is crucial for quality control, formulation development, and understanding its interactions in various matrices. FTIR and XRD are powerful, non-destructive techniques that provide valuable insights into the molecular structure and solid-state properties of DBSA.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique molecular fingerprint. For DBSA, FTIR is used to confirm the presence of its key structural components: the sulfonic acid group, the aromatic ring, and the long alkyl chain.

Quantitative FTIR Data for DBSA

The characteristic infrared absorption bands for p-Dodecylbenzenesulfonic acid are summarized in the table below. These wavenumbers correspond to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Reference(s) |

| ~3430 | O-H Stretching | Sulfonic Acid (-SO₃H) | [2] |

| ~2958 | Asymmetric C-H Stretching | Methyl (-CH₃) | [3] |

| ~2925 | Asymmetric C-H Stretching | Methylene (-CH₂) | [2][3] |

| ~2852 | Symmetric C-H Stretching | Methylene (-CH₂) | [2][3] |

| ~1609 | C=C Stretching | Aromatic Benzene Ring | [3] |

| ~1493 | C=C Stretching | Aromatic Benzene Ring | [3] |

| ~1450 | Asymmetric C-H Bending | Methyl (-CH₃) | [3] |

| ~1380 | Symmetric C-H Bending | Methyl (-CH₃) | [3] |

| ~1180 | Asymmetric S=O Stretching | Sulfonic Acid (-SO₃) | [3] |

| ~1040 | Symmetric S=O Stretching | Sulfonic Acid (-SO₃) | [3] |

| ~1013 | =C-H In-plane Bending | Aromatic Benzene Ring | [3] |

| ~832 | =C-H Out-of-plane Bending | Aromatic Benzene Ring (p-substituted) | [3] |

Experimental Protocol for FTIR Analysis

A common and effective method for analyzing liquid or waxy solid surfactants like DBSA is Attenuated Total Reflectance (ATR)-FTIR.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

-

Set the spectral range to 4000-650 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Program the instrument to perform 16 to 32 scans to ensure a good signal-to-noise ratio.

-

-

Sample Preparation & Analysis:

-

Before analysis, ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply a small amount (1-2 drops) of DBSA directly onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Perform an ATR correction on the collected spectrum using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Identify and label the peaks corresponding to the characteristic functional groups of DBSA as detailed in Table 1.

-

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for investigating the crystalline structure of materials. It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered atomic planes within a crystalline lattice. The resulting diffraction pattern is unique to a specific crystalline phase. While many organic compounds can be highly crystalline, DBSA at room temperature is a viscous liquid or waxy solid, often exhibiting an amorphous or semi-crystalline nature.[4] Its XRD pattern is typically characterized by broad humps rather than sharp, well-defined Bragg peaks. However, XRD is invaluable for studying the ordering effect DBSA has when used as a dopant in polymers, where it can induce crystallinity.[5]

Quantitative XRD Data for DBSA-Containing Systems

Pure DBSA generally shows a broad, amorphous halo in its XRD pattern. When incorporated into a polymer matrix like polypyrrole (PPy), it promotes ordering. The table below presents typical XRD features for such a system.

| 2θ Angle (°) | Description | System | Reference(s) |

| ~20.5 | Broad peak indicating amorphous/semi-crystalline nature | DBSA-doped Polypyrrole | [5] |

Note: The sharpness and position of peaks can vary depending on the concentration of DBSA and the nature of the host matrix.

Experimental Protocol for XRD Analysis

The following protocol is for powder X-ray diffraction (PXRD), which can be adapted for semi-solid samples like DBSA.

-

Instrument Setup:

-

Use a powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5418 Å).

-

Set the generator voltage and current to standard operating conditions, typically 40 kV and 40 mA.[6]

-

Define the scanning range for 2θ, for instance, from 10° to 80°.

-

Set the scan speed, for example, at 2° per minute.

-

-

Sample Preparation & Analysis:

-

For waxy or semi-solid samples, a low-background or zero-background sample holder is recommended to minimize signal interference from the holder at low angles.

-

Carefully press the DBSA sample into the holder's cavity, using a flat edge like a glass slide to ensure the sample surface is smooth and flush with the holder's surface.[6]

-

Place the sample holder into the diffractometer.

-

Initiate the X-ray scan.

-

-

Data Processing:

-

Use the instrument's software to process the raw data. This may include background subtraction and data smoothing.

-

Analyze the resulting diffractogram to identify any diffraction peaks. For DBSA, expect broad features characteristic of amorphous or poorly ordered materials.

-

If peaks are present, use Bragg's Law (nλ = 2dsinθ) to calculate the d-spacing (interplanar spacing).

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process and the fundamental principles of the analytical techniques.

References

The Dual Power of p-Dodecylbenzenesulfonic Acid: A Technical Guide to its Brønsted Acid-Surfactant Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dodecylbenzenesulfonic acid (DBSA) has emerged as a remarkably versatile and eco-friendly catalyst in modern organic synthesis. Its unique molecular architecture, featuring a hydrophilic sulfonic acid head and a long hydrophobic dodecyl tail, bestows upon it a dual functionality as both a Brønsted acid and a surfactant. This technical guide delves into the intricate mechanism of action of DBSA, elucidating how this combined catalytic prowess facilitates a wide array of organic transformations, often in aqueous media or under solvent-free conditions. We will explore its role in micelle formation, the activation of substrates, and its application in key synthetic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of its catalytic cycles and workflows.

Introduction: The Rise of a Multifunctional Catalyst

In the quest for sustainable and efficient chemical processes, catalysts that can perform multiple roles in a single reaction vessel are of paramount importance. p-Dodecylbenzenesulfonic acid (DBSA) exemplifies such a catalyst, acting as a Brønsted acid-surfactant-combined catalyst (BASC).[1] Its amphiphilic nature allows it to bridge the phase gap between aqueous and organic reactants, creating microreactors in the form of micelles or emulsions where chemical reactions can proceed with enhanced rates and selectivities.[1][2] This attribute is particularly valuable for "on water" synthesis, a green chemistry approach that leverages the unique properties of water to accelerate reactions.[2] The sulfonic acid group provides the Brønsted acidity necessary for protonating substrates and activating them for subsequent transformations.[1]

This guide will provide a comprehensive overview of the mechanistic principles governing DBSA catalysis, supported by experimental evidence and practical examples.

The Dual Mechanism of Action

The catalytic efficacy of DBSA stems from the synergistic interplay of its acidic and surfactant properties.

Brønsted Acidity: The Proton Donor

The sulfonic acid (-SO₃H) group is a strong Brønsted acid, readily donating a proton to electrophilic sites on substrate molecules. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This is the fundamental principle behind its catalytic activity in a wide range of acid-catalyzed reactions, including esterifications, acetylations, and condensations.[1]

Surfactant Action: The Microreactor Formation

The long dodecyl chain imparts hydrophobic character to the molecule, making DBSA an effective surfactant. In aqueous media, DBSA molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[3][4] These micelles have a hydrophobic core, formed by the dodecyl tails, and a hydrophilic shell, composed of the sulfonic acid head groups. This structure allows for the encapsulation of nonpolar organic reactants within the hydrophobic core, effectively increasing their local concentration and facilitating their interaction in an otherwise incompatible aqueous environment.[2][3] In non-polar organic solvents, DBSA can form reverse micelles, where the hydrophilic heads form a polar core.[5]

The formation of these micellar aggregates or emulsion droplets is a key feature of DBSA's mechanism, as it creates a unique reaction environment that can significantly accelerate reaction rates and influence product selectivity.[2]

Key Applications and Quantitative Data

DBSA has been successfully employed as a catalyst in a variety of organic transformations. The following sections highlight some of the key applications and provide quantitative data on its performance.

Esterification of Fatty Acids

DBSA is an efficient catalyst for the esterification of fatty acids with alcohols, a crucial reaction in the production of biodiesel and other esters.[6][7] The hydrophobic dodecyl chain enhances the catalyst's solubility in the organic phase, leading to higher reaction rates compared to conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid.[6]

| Reactants | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Oleic Acid | Methanol | Not specified | 65 | 3 | >95 | [6] |

| Oleic Acid | Cetyl Alcohol | 10 | 40 | 4 | 93.6 | [7] |

| Acetic Acid | n-Hexanol | 50 mmol·L⁻¹ (in microemulsion) | 40 | 3 | 99 | [8] |

| Acetic Acid | n-Butanol | 50 mmol·L⁻¹ (in microemulsion) | 35 | 3 | 99 | [8] |

Synthesis of 1,1-Diacetates (Acylals)

DBSA serves as a highly effective and chemoselective catalyst for the protection of aldehydes as 1,1-diacetates (acylals) under solvent-free conditions.[1][9] This method offers several advantages, including mild reaction conditions, high yields, and short reaction times.[9]

| Aldehyde | Acetic Anhydride (B1165640) (equiv.) | Catalyst Loading (mol%) | Temperature | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 3 | 20 | Room Temp. | 10 | 98 | [9] |

| 4-Chlorobenzaldehyde | 3 | 20 | Room Temp. | 15 | 96 | [9] |

| 4-Nitrobenzaldehyde | 3 | 20 | Room Temp. | 20 | 95 | [9] |

| Cinnamaldehyde | 3 | 20 | Room Temp. | 25 | 92 | [9] |

Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is efficiently catalyzed by DBSA to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.[10][11] The reaction can be performed in water or under solvent-free conditions.[10]

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate (B1235776) | Urea | 5 | Solvent-free, 60°C (Microwave) | - | High | [11][12] |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | Not specified | Water, Reflux | 3 | 92 | [10] |

| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Urea | Not specified | Solvent-free, 100°C | 0.5 | 95 | [10] |

| Benzaldehyde | Ethyl Acetoacetate | Thiourea | Not specified | Solvent-free, 100°C | 1 | 88 | [10] |

Experimental Protocols

General Procedure for the Synthesis of 1,1-Diacetates[9]

-

To a mixture of the aldehyde (1 mmol) and acetic anhydride (3 mmol), add p-dodecylbenzenesulfonic acid (0.2 mmol).

-

Stir the resulting mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane (B109758) (CH₂Cl₂, 10 mL), saturated sodium bicarbonate solution (NaHCO₃, 10 mL), and water (10 mL).

-

Separate the organic layer and wash it twice with water (2 x 10 mL).

-

Purify the product by column chromatography on silica (B1680970) gel to afford the pure 1,1-diacetate.

-

To recover the catalyst, acidify the aqueous layer with 5% hydrochloric acid (HCl, 15 mL) and extract with diethyl ether (Et₂O, 10 mL). Evaporation of the diethyl ether under reduced pressure yields the recovered DBSA, which can be reused.

General Procedure for the DBSA-Catalyzed Biginelli Reaction[10][11]

Solvent-Free Conditions:

-

In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and p-dodecylbenzenesulfonic acid (1 mmol).

-

Heat the mixture at 100°C with stirring for the appropriate time (typically 0.5-2 hours).

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water and stir for 5-10 minutes.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain the pure dihydropyrimidinone.

In Water:

-

To a mixture of the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea or thiourea (15 mmol) in water (20 mL), add p-dodecylbenzenesulfonic acid (1 mmol).

-

Reflux the mixture with stirring for the required time (typically 3-5 hours).

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol.

Visualizing the Mechanism and Workflow

To better understand the processes involved in DBSA catalysis, the following diagrams, generated using the DOT language, illustrate the key mechanisms and a general experimental workflow.

Micelle Formation and Reactant Encapsulation

Caption: Formation of a DBSA micelle in an aqueous medium, encapsulating organic reactants.

Catalytic Cycle of DBSA in Esterification

Caption: Proposed catalytic cycle for the DBSA-catalyzed esterification of a carboxylic acid.

General Experimental Workflow

Caption: A generalized workflow for conducting a DBSA-catalyzed organic synthesis.

Conclusion

p-Dodecylbenzenesulfonic acid stands out as a powerful and versatile catalyst that seamlessly integrates Brønsted acidity with surfactant properties. This dual mechanism of action enables a broad range of organic transformations to be carried out under mild and often environmentally benign conditions. Its ability to form micelles and emulsions facilitates reactions involving immiscible reactants, particularly in aqueous media, aligning with the principles of green chemistry. The data and protocols presented in this guide underscore the practical utility of DBSA in modern organic synthesis. For researchers and professionals in drug development and other chemical sciences, a thorough understanding of DBSA's mechanism is key to harnessing its full potential for the efficient and sustainable synthesis of valuable chemical entities.

References

- 1. 4-Dodecylbenzenesulfonic acid (DBSA): an efficient, eco-friendly and chemoselective catalyst for the synthesis of 1, 1- diacetates under solvent-free conditions at room temperature [ijsts.shirazu.ac.ir]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02664D [pubs.rsc.org]

- 4. Mechanism of surfactant micelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 10. chemrxiv.org [chemrxiv.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Dodecylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dodecylbenzenesulfonic acid (p-DBSA), a member of the linear alkylbenzene sulfonates (LAS), is an anionic surfactant of significant industrial importance. Its amphiphilic nature, arising from a hydrophobic dodecyl chain and a hydrophilic sulfonate group, dictates its wide-ranging applications, primarily in the formulation of detergents and cleaning agents.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of p-DBSA. It includes tabulated quantitative data, detailed experimental protocols for property determination, and diagrams illustrating its synthesis, mechanism of action as a surfactant, and a general workflow for its chemical characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Structure and Identifiers

p-Dodecylbenzenesulfonic acid consists of a C12 alkyl chain (dodecyl group) attached to a benzene (B151609) ring at the para position, which is in turn substituted with a sulfonic acid group.[3]

-

IUPAC Name: 4-dodecylbenzenesulfonic acid[3]

-

CAS Number: 121-65-3 (for the specific p-isomer)[3]; 27176-87-0 (for mixed isomers)[4]

-

Molecular Formula: C₁₈H₃₀O₃S[3]

-

SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O[3]

Physical Properties

The physical state and solubility characteristics of p-DBSA are crucial for its handling, formulation, and application. It is typically a viscous, light-colored liquid at room temperature.[4][5][6]

Table 1: Summary of Physical Properties of p-Dodecylbenzenesulfonic Acid

| Property | Value | References |

| Molecular Weight | 326.5 g/mol | [3] |

| Appearance | Colorless to light yellow/brown viscous liquid | [4][5][6] |

| Melting Point | ~10 °C | [4][5] |

| Boiling Point | > 204.5 °C (decomposes) | [4][7] |

| Density | ~1.06 g/mL at 20 °C | [6][8][9] |

| Solubility in Water | Good solubility, forms micellar solutions | [4][6][10] |

| Solubility in Organic Solvents | Soluble in polar solvents like ethanol, methanol | [10][11] |

| Flash Point | >150°C (closed cup) | [11] |

Chemical Properties

The chemical behavior of p-DBSA is dominated by the strongly acidic sulfonic acid group and its nature as a surfactant.

Table 2: Summary of Chemical Properties of p-Dodecylbenzenesulfonic Acid

| Property | Value | References |

| pKa | ~0.7 | [5][10] |

| LogP (Octanol/Water Partition Coefficient) | ~1.96 - 4.78 | [5][10] |

| Stability | Stable under standard conditions. Hygroscopic. | [8][10][12] |

| Reactivity | Strong acid. Incompatible with bases, oxidizing agents, and most metals. | [8][10][13] |

| Biodegradability | Readily biodegradable. | [2][5][14] |

Synthesis and Surfactant Action

Synthesis Pathway

p-Dodecylbenzenesulfonic acid is commercially synthesized via the sulfonation of linear dodecylbenzene (B1670861). This is an electrophilic aromatic substitution reaction where a sulfonating agent, such as sulfur trioxide (SO₃) or oleum, reacts with the benzene ring.[1][15][16]

Caption: Synthesis of p-Dodecylbenzenesulfonic acid via sulfonation.

Surfactant Properties and Micelle Formation

As an amphiphilic molecule, p-DBSA has a dual nature: the long alkyl chain is hydrophobic (water-repelling) and the benzenesulfonate (B1194179) head is hydrophilic (water-attracting). In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles.[3] In these micelles, the hydrophobic tails cluster together in the core to minimize contact with water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. This structure allows them to encapsulate oils and greases, making them effective cleaning agents.

Caption: Diagram of a p-DBSA micelle in an aqueous solution.

Experimental Protocols

The determination of the physicochemical properties of p-DBSA follows standardized methodologies. Below are outlines for key experimental procedures.

Determination of Melting Point (OECD Guideline 102)

The melting point can be determined using the capillary method with a metal block apparatus.[7][14][17][18]

-

Sample Preparation: A small amount of the liquid sample is cooled until it solidifies. The solidified p-DBSA is then finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a heated metal block apparatus equipped with a calibrated thermometer or temperature sensor.

-

Heating and Observation: The block is heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Determination: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the last solid particle melts.

Determination of Boiling Point (OECD Guideline 103)

Differential Scanning Calorimetry (DSC) is a modern and accurate method for determining the boiling point.[4][10][19]

-

Apparatus: A calibrated Differential Scanning Calorimeter is used.

-

Sample Preparation: A small, accurately weighed amount of liquid p-DBSA (typically 1-10 mg) is sealed in an aluminum pan. A pinhole is pierced in the lid to allow vapor to escape. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The boiling point is determined as the extrapolated onset temperature of the endothermic event corresponding to vaporization.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is determined by titrating a solution of the acid with a strong base.[20]

-

Solution Preparation: A solution of p-DBSA of known concentration (e.g., 0.01 M) is prepared in deionized water. The solution's ionic strength is kept constant by adding a neutral salt like KCl (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Determination of Water Solubility

The solubility of a surfactant can be assessed by determining its Critical Micelle Concentration (CMC), as solubility increases significantly above this point. Surface tension measurement is a common method.

-

Solution Preparation: A series of aqueous solutions of p-DBSA with varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: A graph of surface tension versus the logarithm of the concentration is plotted. The surface tension will decrease as the concentration increases. At a certain point, the curve will plateau. The concentration at the inflection point where the plateau begins is the CMC.

Logical Workflow for Chemical Characterization

The comprehensive characterization of a chemical substance like p-DBSA involves a logical sequence of analytical techniques to confirm its identity, purity, and properties.

Caption: General workflow for the chemical characterization of p-DBSA.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 3. hereon.de [hereon.de]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. researchgate.net [researchgate.net]

- 9. worldscientific.com [worldscientific.com]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. selectscience.net [selectscience.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

- 15. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on p-Dodecylbenzenesulfonic Acid as a Dopant for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dodecylbenzenesulfonic acid (DBSA) has emerged as a crucial functional dopant for a variety of conductive polymers, including polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT). Its unique molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic sulfonic acid head, allows it to act as both a dopant and a surfactant. This dual functionality not only imparts electrical conductivity to the polymers but also significantly enhances their processability and solubility in common organic solvents. This technical guide provides a comprehensive overview of the role of DBSA in the synthesis and performance of conductive polymers, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Introduction

Conductive polymers have garnered significant interest due to their unique combination of electrical properties, similar to metals, and the processability of plastics. However, their practical application is often limited by poor solubility and processability. Functional dopants like p-dodecylbenzenesulfonic acid (DBSA) have been instrumental in overcoming these challenges. DBSA's surfactant properties facilitate the formation of stable polymer dispersions and improve the morphology of the resulting polymer films, while its sulfonic acid group effectively dopes the polymer backbone, increasing the concentration of charge carriers and thereby enhancing electrical conductivity.[1][2]

The Dual Role of DBSA: Dopant and Surfactant

The efficacy of DBSA as a functional dopant stems from its amphiphilic nature. The long dodecyl tail provides solubility in organic solvents, while the sulfonic acid head protonates the polymer chain, leading to the formation of polarons and bipolarons, which are the charge carriers in conductive polymers.[1] This doping process is essential for transitioning the polymer from its insulating (undoped) state to a conductive (doped) state.

Simultaneously, the surfactant nature of DBSA plays a critical role during polymerization. In emulsion or dispersion polymerization, DBSA molecules form micelles, which act as nanoreactors for the polymerization of monomers like aniline (B41778) and pyrrole (B145914).[3][4] This templating effect influences the morphology of the resulting polymer, often leading to the formation of uniform nanoparticles or nanofibers, which can be beneficial for device fabrication.

Impact of DBSA on Conductive Polymer Properties

The introduction of DBSA as a dopant has a profound impact on the electrical, morphological, and mechanical properties of conductive polymers.

Electrical Conductivity

DBSA doping significantly increases the electrical conductivity of polymers like PANI, PPy, and PEDOT. The level of conductivity is influenced by factors such as the molar ratio of DBSA to the monomer, the oxidant used, and the polymerization conditions.

| Conductive Polymer | DBSA to Monomer Ratio | Oxidant | Conductivity (S/cm) | Reference |

| Polyaniline (PANI) | 1:1 | Ammonium (B1175870) Persulfate (APS) | 9.1 x 10⁻³ | [4] |

| Polyaniline (PANI) | Not Specified | Not Specified | 30.7 | [5] |

| Polypyrrole (PPy) | 0.1 M | Ferric Chloride (FeCl₃) | 4.5 | |

| PPy/SiC Composite | 0.4 M DBSA | Ferric Chloride (FeCl₃) | 28 | |

| PEDOT:DBSA | Not Specified | Not Specified | ~0.06 | [6] |

| PEDOT:DBSA Hydrogel | 8 v/v% secondary dopant | Not Specified | 99 S m⁻¹ | [7] |

Solubility and Processability

One of the most significant advantages of using DBSA is the enhanced solubility of the doped polymers in common organic solvents like chloroform, m-cresol, and dimethylformamide (DMF).[1] This improved processability allows for the formation of thin films and fibers using techniques such as spin-coating, casting, and electrospinning.[1][3][4]

Morphology

DBSA influences the morphology of the conductive polymer during synthesis. In the case of PPy, the use of DBSA as a dopant leads to a granular surface morphology, with the aggregation of particles at higher dopant concentrations.[8] For PANI, emulsion polymerization with DBSA can produce nanofibers.[4]

Thermal Stability

DBSA doping can also enhance the thermal stability of conductive polymers. For instance, DBSA-doped PPy/SiC nanocomposites exhibit significantly higher thermal stability compared to undoped PPy.

Experimental Protocols

Synthesis of DBSA-Doped Polyaniline (PANI) by Emulsion Polymerization[4][10]

This protocol describes the synthesis of DBSA-doped PANI using ammonium persulfate (APS) as an oxidant.

Materials:

-

Aniline (An)

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Ammonium persulfate (APS)

-

Distilled water

-

Chloroform

Procedure:

-

In a beaker, add 20 ml of distilled water.

-

Add 0.005 mol of aniline and 0.005 mol of DBSA to the beaker.

-

Stir the solution for 30 minutes using a magnetic stirrer until the solution turns milky white.

-

Separately prepare a solution of the oxidant by dissolving the desired amount of APS (e.g., 0.005 mol for a 1:1 ratio with aniline) in a small amount of distilled water.

-

Slowly add the oxidant solution to the aniline-DBSA emulsion under continuous stirring.

-

Continue stirring the reaction mixture for 4-6 hours.

-

Let the mixture sit for 1 hour to allow the polymer to precipitate.

-

The DBSA-doped polyaniline can then be extracted using chloroform.

Synthesis of DBSA-Doped Polypyrrole (PPy)[9]

This protocol outlines the in-situ chemical polymerization of pyrrole using DBSA as a dopant.

Materials:

-

Pyrrole

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Ferric Chloride (FeCl₃) (or another suitable oxidant)

-

Distilled water

Procedure:

-

Prepare aqueous solutions of pyrrole, DBSA, and the oxidant at the desired molar ratios.

-

Maintain the reaction temperature between 0–5 °C.

-

In a reaction vessel, mix the pyrrole and DBSA solutions.

-

Slowly add the oxidant solution to the monomer-dopant mixture under vigorous stirring.

-

Allow the polymerization to proceed for 24 hours.

-

The resulting DBSA-doped polypyrrole precipitate is then collected by filtration, washed, and dried.

Visualizations

Doping Mechanism of a Conductive Polymer with DBSA

Caption: DBSA protonates the polymer, creating charge carriers.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Conclusion

p-Dodecylbenzenesulfonic acid is a highly effective and versatile functional dopant for conductive polymers. Its dual role as a surfactant and a dopant enables the synthesis of conductive polymers with enhanced electrical conductivity, solubility, and processability. The ability to tune the properties of DBSA-doped polymers by adjusting synthesis parameters makes them promising materials for a wide range of applications, including antistatic coatings, sensors, and biomedical devices. Further research into novel DBSA-based doping systems and their application in advanced materials continues to be an active and promising area of investigation.

References

- 1. Processable dodecylbenzene sulfonic acid (DBSA) doped poly(N-vinyl carbazole)-poly(pyrrole) for optoelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Poly (Aniline –Co-Chloroaniline) Polymers and Applications in Automotive Industries as Paint Coatings [legacy.sae.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Secondary Dopants of Electrically Conducting Polyanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel conductive PEDOT:DBSA hydrogels with tuneable properties for bioelectronics - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00987H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

p-Dodecylbenzenesulfonic Acid (DBSA): A High-Performance Surfactant-Catalyst for Esterification Reactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

p-Dodecylbenzenesulfonic acid (DBSA) has emerged as a highly efficient and versatile Brønsted acid catalyst for esterification reactions. Its unique molecular structure, featuring both a hydrophilic sulfonic acid head and a long, hydrophobic dodecyl tail, imparts amphiphilic properties. This allows DBSA to act simultaneously as a catalyst and a surfactant, creating unique reaction environments that enhance efficiency, particularly for lipophilic substrates.[1][2] This guide provides a comprehensive overview of DBSA's catalytic activity, detailing experimental protocols, quantitative performance data, and the underlying mechanisms that contribute to its effectiveness.

Core Principles of DBSA Catalysis in Esterification

The primary catalytic function of DBSA in esterification follows the general Fischer-Speier mechanism, where the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[3][4] However, DBSA's distinct advantage lies in its physical action as a surfactant.

-

Emulsion and Micelle Formation: In aqueous or solvent-free systems, DBSA molecules self-assemble into micelles or stabilize emulsions.[5][6] This assembly sequesters hydrophobic reactants (like long-chain fatty acids and alcohols) into a nonpolar microenvironment, effectively increasing their concentration around the catalytic sulfonic acid groups located at the interface.[2]

-

Enhanced Water Tolerance: The formation of these hydrophobic pockets protects water-labile intermediates. Furthermore, DBSA facilitates the "auto-isolation" of water produced during the reaction, mitigating its inhibitory effect on the equilibrium and driving the reaction toward the ester product.[7][8] This property allows for high conversion rates even without the need for dehydrating agents or azeotropic distillation.[5][9]

-

Increased Reactivity at Mild Conditions: The combination of catalytic action and reactant concentration within the micelles allows esterification to proceed efficiently at lower temperatures compared to traditional acid catalysts.[7][10]

Quantitative Data and Performance Analysis

The efficacy of DBSA as an esterification catalyst has been demonstrated across various substrates and conditions. The following tables summarize key quantitative data from cited literature, focusing on the synthesis of oleic acid-based wax esters as a representative example.

Table 1: Optimization of Reaction Conditions for Cetyl Oleate Synthesis using DBSA [7]

| Parameter | Range Investigated | Optimal Value | Resulting Conversion (%) |

| Catalyst Amount | 2.5 - 20 mol% | 10 mol% | 92.9 |

| Reaction Time | 1 - 6 hours | 4 hours | 92.9 |

| Reaction Temperature | 30 - 70 °C | 40 °C | 92.9 |

| Substrate Molar Ratio | 1:1 - 2:1 (Acid:Alcohol) | 1.3:1 | 93.7 |

Reaction Conditions for non-varied parameters were held at their optimal values.

Table 2: Comparison of DBSA with Other Acid Catalysts [7]

| Catalyst | Conversion of Cetyl Alcohol (%) |

| DBSA | 92.9 |

| p-Toluenesulfonic acid (PTSA) | 48.5 |

| Methanesulfonic acid (MSA) | 14.7 |

| Sulfuric acid (H₂SO₄) | 11.2 |

Reaction Conditions: 40 °C, 10 mol% catalyst, 1.5:1 oleic acid to cetyl alcohol molar ratio, 4 hours. The superior performance of DBSA is attributed to its higher hydrophobicity, which enhances interaction with the long-chain substrates.[7][11]

Experimental Protocols

This section provides a detailed methodology for the synthesis of oleic acid-based wax esters, adapted from established research.[7]

1. Materials and Equipment:

-

Reactants: Oleic acid (technical grade), Cetyl alcohol (≥98%)

-

Catalyst: 4-Dodecylbenzenesulfonic acid (DBSA) (≥95%)

-

Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, thermometer, separatory funnel, rotary evaporator.

-

Analytical: Gas chromatography (GC) system with a flame ionization detector (FID).

2. General Esterification Procedure:

-

Charge a round-bottom flask with oleic acid (1.3 molar equivalents) and cetyl alcohol (1.0 molar equivalent).

-

Add DBSA (10 mol% relative to the alcohol) to the mixture.

-

Heat the mixture to 40°C with continuous magnetic stirring.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., n-hexane) and wash with a saturated sodium bicarbonate solution to neutralize the DBSA catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude wax ester.

-

Analyze the conversion of the limiting reactant (cetyl alcohol) using Gas Chromatography.

Visualizations: Mechanisms and Workflows

Proposed Catalytic Mechanism of DBSA

The following diagram illustrates the Fischer esterification mechanism as catalyzed by the Brønsted acid functionality of DBSA.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Dehydration Reactions in Water. Surfactant-Type Brønsted Acid-Catalyzed Direct Esterification of Carboxylic Acids with Alcohols in an Emulsion System [organic-chemistry.org]

- 6. CN101177396A - Synthesis method of ester in dodecylbenzenesulfonic acid inverse microemulsion - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Emulsion Polymerization of Aniline using p-Dodecylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conductive polyaniline (PANI) through emulsion polymerization using p-dodecylbenzenesulfonic acid (DBSA). DBSA uniquely serves as both a surfactant to facilitate the emulsion process and as a dopant to impart electrical conductivity to the final polymer. The methodologies described herein are compiled from established research to ensure reproducibility and to provide a comprehensive guide for laboratory synthesis and characterization.

Introduction

Polyaniline is a conductive polymer of significant interest due to its excellent environmental stability, tunable electrical properties, and relatively low cost.[1] However, its processability is often limited by poor solubility in common organic solvents. Emulsion polymerization in the presence of a functionalized protonic acid like DBSA addresses this challenge by yielding a soluble and highly conductive form of polyaniline, known as PANI-DBSA.[1][2] In this system, DBSA forms micelles that solubilize the aniline (B41778) monomer, creating a reaction environment for polymerization upon the addition of an oxidant.[1] The resulting PANI-DBSA complex is a green, conductive powder that can be dissolved in various organic solvents for further processing into films, fibers, or blends.[2][3]

Role of p-Dodecylbenzenesulfonic Acid (DBSA)

DBSA plays a dual role in this polymerization process:

-

Surfactant (Emulsifier): The amphiphilic nature of DBSA, with its long hydrophobic dodecyl chain and a hydrophilic sulfonic acid head, allows it to form micelles in an aqueous or non-polar medium. These micelles encapsulate aniline monomers, creating stabilized droplets where polymerization occurs.[1][2]

-

Dopant (Protonating Agent): The sulfonic acid group of DBSA protonates the imine nitrogen atoms on the polyaniline backbone. This process, known as doping, introduces charge carriers (polarons) and transforms the insulating emeraldine (B8112657) base form of PANI into the conductive emeraldine salt form.[4][5] The bulky DBSA counter-ion also enhances the solubility of the polymer in organic solvents.[6]

Experimental Protocols

Two primary methods for DBSA-mediated emulsion polymerization of aniline are detailed below: aqueous emulsion and inverted emulsion polymerization.

3.1. Protocol 1: Aqueous Emulsion Polymerization

This method is performed in an aqueous medium where DBSA forms micelles containing aniline.

Materials:

-

Aniline (freshly distilled)

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Ammonium (B1175870) persulfate (APS)

-

Deionized water

-

Methanol (B129727) or Acetone (B3395972) (for washing)

Procedure:

-

Monomer-Surfactant Solution Preparation: In a beaker, dissolve the desired amount of DBSA in deionized water with stirring to form a micellar solution. Add freshly distilled aniline to this solution and continue stirring for at least 2 hours to ensure proper encapsulation of the monomer within the DBSA micelles.[7] The initial solution should be colorless and transparent.[7]

-

Initiator Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in deionized water. Stir until the APS is completely dissolved.

-

Polymerization: Cool the aniline-DBSA solution in an ice bath to 0-5 °C. Slowly add the APS solution dropwise to the cooled monomer-surfactant solution while maintaining vigorous stirring. The color of the solution will gradually change, eventually turning into a dark green, indicating the formation of PANI-DBSA.[2]

-

Reaction Completion: Allow the reaction to proceed for 4 to 24 hours at 0-5 °C with continuous stirring.[2]

-

Precipitation and Washing: Terminate the polymerization by pouring the reaction mixture into a large volume of methanol or acetone. This will cause the PANI-DBSA complex to precipitate.[2]

-

Purification: Collect the dark green precipitate by filtration. Wash the product repeatedly with deionized water and then with methanol or acetone to remove unreacted monomer, initiator, and excess DBSA.[2]

-

Drying: Dry the purified PANI-DBSA powder in a vacuum oven at 50-60 °C for 24-48 hours.[2][8]

3.2. Protocol 2: Inverted Emulsion Polymerization in an Organic Solvent

This method is carried out in a non-polar organic solvent, such as toluene (B28343) or xylene, with aqueous droplets of the oxidant dispersed within the organic phase.

Materials:

-

Aniline (freshly distilled)

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Ammonium persulfate (APS)

-

Toluene or Xylene

-

Deionized water

-

Acetone (for washing)

Procedure:

-

Organic Phase Preparation: In a flask, dissolve DBSA and freshly distilled aniline in toluene or xylene. Stir the mixture until a homogenous solution is formed and cool it in an ice bath to 0-5 °C.[2][3]

-

Aqueous Phase (Initiator) Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in deionized water.

-

Polymerization: Add the aqueous APS solution slowly to the organic phase over a period of 30 minutes while stirring vigorously to create and maintain an emulsion.[2][3] Avoid rapid addition to prevent overheating of the reaction mixture.[3]

-

Reaction Completion: Continue the reaction for 24 hours at 0-5 °C under constant stirring. The mixture will become a highly viscous, dark green emulsion.[2]

-

Precipitation and Washing: Precipitate the PANI-DBSA complex by pouring the emulsion into a large volume of acetone.[2]

-

Purification: Filter the green precipitate and wash it sequentially with acetone, deionized water, and again with acetone to remove impurities.[2]

-

Drying: Dry the final product in a vacuum desiccator at room temperature for 48 hours.[2]

Quantitative Data Summary

The properties of the synthesized PANI-DBSA are highly dependent on the reaction conditions. The following tables summarize typical quantitative data from various studies.

Table 1: Reaction Conditions for PANI-DBSA Synthesis

| Parameter | Aqueous Emulsion | Inverted Emulsion | Reference |

| Molar Ratio DBSA:Aniline | 0.5 - 1.5 | 1.5 | [2][7] |

| Molar Ratio APS:Aniline | 0.5 - 1.25 | 0.4 - 1.15 | [1][2][7] |

| Aniline Concentration | 0.004 M - 0.1 M | 0.2 mol/L | [2][7] |

| Reaction Temperature (°C) | 0 - 5 | 0 - 5 | [2] |

| Reaction Time (hours) | 4 - 24 | 24 | [1][2] |

Table 2: Properties of Synthesized PANI-DBSA

| Property | Typical Value | Conditions | Reference |

| Electrical Conductivity (S/cm) | 1 - 24 | Varies with DBSA:Aniline ratio | [1][7] |

| Polymerization Yield (%) | 30 - 80 | Dependent on oxidant and DBSA concentration | [1][2] |

| pH of Polymerization Solution | 2.5 - 2.7 | Aqueous emulsion | [7] |

Visualized Workflows and Mechanisms

5.1. Experimental Workflow for Aqueous Emulsion Polymerization

Caption: Workflow for PANI-DBSA synthesis via aqueous emulsion polymerization.

5.2. Proposed Mechanism of DBSA in Aniline Polymerization

The polymerization of aniline is an oxidative process that proceeds through initiation, propagation, and termination steps.[9][10] DBSA plays a crucial role in the initial step by protonating aniline to form an anilinium salt, which then gets oxidized.[5]

Caption: Mechanism of DBSA-assisted emulsion polymerization and doping of aniline.

Characterization of PANI-DBSA

The successful synthesis of PANI-DBSA can be confirmed through various characterization techniques:

-

FTIR Spectroscopy: Confirms the chemical structure of PANI and the presence of the DBSA dopant. Characteristic peaks for PANI include C=C stretching of quinoid and benzenoid rings (~1519 cm⁻¹ and ~1457 cm⁻¹), and N-H stretching (~3605 cm⁻¹).[4] DBSA incorporation is indicated by peaks corresponding to S=O and SO₃⁻ stretching vibrations.[6]

-

UV-Vis Spectroscopy: Verifies the electronic state of polyaniline. The doped, conductive emeraldine salt form of PANI-DBSA typically shows three characteristic absorption bands around 345 nm (π-π* transition of the benzenoid ring), 430 nm (polaron-π* transition), and >700 nm (π-polaron transition).[4][7]

-

X-Ray Diffraction (XRD): Provides information on the crystallinity of the polymer. PANI-DBSA often exhibits peaks around 2θ values of 20° and 25°, which correspond to the periodicity parallel and perpendicular to the polymer chain, respectively.[4]

-

Scanning Electron Microscopy (SEM): Reveals the morphology of the synthesized PANI-DBSA particles, which can range from granular to rod-like or fibrillar structures depending on the synthesis conditions.[1][2]

By following these detailed protocols and utilizing the provided characterization methods, researchers can reliably synthesize and verify the properties of conductive PANI-DBSA for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Protocol for the Synthesis of Polyaniline Doped with p-Dodecylbenzenesulfonic Acid (PANI-DBSA)

An Application Note for Researchers

Introduction

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties.[1] However, its application is often limited by poor processability and solubility in common organic solvents.[2] Doping PANI with a functionalized protonic acid, such as p-Dodecylbenzenesulfonic acid (DBSA), addresses these limitations. DBSA acts as both a dopant, protonating the PANI backbone to its conductive emeraldine (B8112657) salt form, and a surfactant, whose long alkyl tail enhances the polymer's solubility in organic solvents.[2][3] This protocol details a common and reliable method for synthesizing PANI-DBSA via in-situ chemical oxidative polymerization.

Materials and Equipment

-

Reagents:

-

Aniline (B41778) (AN) (ACS Grade, ≥99.5%)

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Ammonium (B1175870) persulfate (APS) (Oxidizing Agent)

-

Deionized water

-

Methanol (B129727) or Ethanol (B145695) (for washing)

-

Xylene or Toluene (optional, for solubility testing)

-

-

Equipment:

-

250 mL and 500 mL Beakers

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum filtration flask

-

Vacuum oven

-

Experimental Protocol: Chemical Oxidative Polymerization

This protocol describes the synthesis of PANI-DBSA via a widely used emulsion polymerization technique.[4]

-

Preparation of Monomer Solution (Solution A):

-

In a 500 mL beaker, dissolve 0.075 mol of DBSA and 0.051 mol of aniline in 100 mL of deionized water.[5]

-

Place the beaker in an ice bath on a magnetic stirrer and stir the solution for approximately 30 minutes, or until a milky-white, homogeneous emulsion is formed.[4] Maintain the temperature at or below 5°C.

-

-

Preparation of Oxidant Solution (Solution B):

-

In a separate 250 mL beaker, dissolve 0.051 mol of ammonium persulfate (APS) in 100 mL of deionized water.[5]

-

Cool this solution in the ice bath for 10-15 minutes.

-

-

Polymerization Reaction:

-

Slowly add the oxidant solution (Solution B) dropwise to the monomer solution (Solution A) over a period of 10-15 minutes while maintaining vigorous stirring.[5]

-

A gradual color change from milky-white to light green and finally to dark green should be observed, indicating the onset and progression of polymerization.[2]

-

Allow the reaction to proceed under constant stirring in the ice bath for a total of 24 hours to ensure completion.[2]

-

-

Product Isolation and Purification:

-

After 24 hours, stop the stirring and filter the dark green precipitate using a Büchner funnel under vacuum.

-

Wash the collected PANI-DBSA precipitate thoroughly with copious amounts of deionized water until the filtrate becomes colorless.

-

Perform a final wash with methanol or ethanol to remove any unreacted monomer and oligomers.[6]

-

-

Drying:

Experimental Workflow Diagram

Caption: Flowchart of the synthesis of DBSA-doped polyaniline.

Data Presentation

The properties of the synthesized PANI-DBSA are highly dependent on the reaction conditions. The tables below summarize key parameters and expected characterization data based on published literature.

Table 1: Reaction Parameters for PANI-DBSA Synthesis

| Parameter | Value/Range | Reference(s) |

| Molar Ratio (DBSA:Aniline) | 1:1 to 1.5:1 | [1][4][7] |

| Molar Ratio (Oxidant:Aniline) | 0.5:1 to 1.5:1 | [2][4] |

| Aniline Concentration | ~0.1 M | [8] |

| Reaction Temperature | 0 - 25 °C | [2][5] |

| Reaction Time | 12 - 48 hours | [2] |

Table 2: Typical Characterization Data for PANI-DBSA

| Characterization | Feature | Typical Value/Range | Reference(s) |

| Electrical Conductivity | Four-Point Probe | 0.7 - 8.0 S/cm | [1][2][3] |

| UV-Vis Spectroscopy | Absorption Peaks | ~345 nm, ~430 nm, ~730 nm | [9] |

| Optical Band Gap | 2.2 - 2.7 eV | [8][10] | |

| FTIR Spectroscopy | N-H Stretch | ~3430 - 3605 cm⁻¹ | [9][11] |

| Quinoid Ring C=C Stretch | ~1519 - 1570 cm⁻¹ | [9][11] | |

| Benzenoid Ring C=C Stretch | ~1457 - 1480 cm⁻¹ | [9][11] | |

| C-N⁺ Stretch (Polaron) | ~1213 - 1240 cm⁻¹ | [11] | |

| -SO₃H Group (DBSA) | ~1026 - 1062 cm⁻¹ | [10][11] | |

| X-Ray Diffraction (XRD) | Periodicity Peaks (2θ) | ~20° and ~25° | [9] |

Characterization

To confirm the successful synthesis and doping of PANI with DBSA, the following characterization techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of PANI's benzenoid and quinoid rings and confirm the presence of the -SO₃H group from DBSA.[10]

-

UV-Visible (UV-Vis) Spectroscopy: To confirm the formation of the conductive emeraldine salt form of PANI, which exhibits characteristic absorption peaks related to polaronic states.[9]

-

Four-Point Probe Measurement: To determine the electrical conductivity of the pressed pellet or cast film of the synthesized PANI-DBSA.[2]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer. DBSA-doped PANI often exhibits fibrillar or nanorod structures.[1][7]

References

- 1. Preparation, Characterization and Conductive Properties of Polyaniline Doped with DBSA [plaschina.com.cn]

- 2. Conductive Polyaniline Doped with Dodecyl Benzene Sulfonic Acid: Synthesis, Characterization, and Antistatic Application [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

Application Notes: p-Dodecylbenzenesulfonic Acid (DBSA) as a Catalyst for Bis(indolyl)methane Synthesis

Introduction

Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds that feature prominently in medicinal chemistry and drug development. These molecules and their derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, antibacterial, anti-inflammatory, and antioxidant properties.[1][2] The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or ketones, a transformation that is efficiently catalyzed by acid.[3][4][5]

p-Dodecylbenzenesulfonic acid (DBSA) has emerged as a highly effective Brønsted acid catalyst for this synthesis.[1][6][7] DBSA is a surfactant-type catalyst that can form micelles in aqueous media, creating a hydrophobic microenvironment that facilitates the reaction.[7][8] Its use aligns with the principles of green chemistry, offering advantages such as operational simplicity, the use of water as a solvent, mild reaction conditions, and high product yields.[1][7]

Catalytic Advantages of DBSA

-

High Efficiency: DBSA demonstrates remarkable catalytic activity, affording bis(indolyl)methanes in good to excellent yields (70-96%) in short reaction times.[6][7][8]

-

Mild Reaction Conditions: The synthesis can be carried out at moderate temperatures (e.g., 40°C) in water, avoiding the need for harsh or volatile organic solvents.[1][7]

-

Surfactant Properties: As a surfactant, DBSA facilitates the reaction in aqueous media by forming micelles, which can help to bring the organic reactants together and stabilize the reaction intermediates.[7]

-

Biodegradability and Low Cost: DBSA is a biodegradable and inexpensive catalyst, making it an attractive option for both laboratory-scale and industrial applications.[3][6]

-

Broad Substrate Scope: The DBSA-catalyzed protocol is effective for a wide variety of aromatic aldehydes, tolerating diverse functional groups.[6][7]

Mechanism of Action

The synthesis of bis(indolyl)methanes is a classic example of an electrophilic aromatic substitution reaction. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the DBSA catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic C3 position of an indole (B1671886) molecule. The resulting intermediate undergoes dehydration and is subsequently attacked by a second indole molecule to yield the final bis(indolyl)methane product, regenerating the catalyst in the process.

Caption: Simplified reaction mechanism for DBSA-catalyzed synthesis of bis(indolyl)methanes.

Experimental Protocols

This section provides a detailed protocol for the synthesis of bis(indolyl)methanes using DBSA as a catalyst in an aqueous medium, based on established literature procedures.[1][7]

Materials and Equipment

-

Indole

-

Substituted aromatic aldehydes

-

p-Dodecylbenzenesulfonic acid (DBSA)

-

Water (deionized or distilled)

-

Ethyl acetate (B1210297) (reagent grade)

-

Hexane (reagent grade)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath with temperature control

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Silica (B1680970) gel for column chromatography

General Synthetic Procedure

-

Reaction Setup: To a round-bottom flask, add indole (2 mmol), the desired aromatic aldehyde (1 mmol), and 5 mL of water.

-

Catalyst Addition: Add p-Dodecylbenzenesulfonic acid (DBSA) (10 wt% relative to the water).

-

Reaction: Stir the reaction mixture vigorously at 40°C.

-

Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 2:8 v/v). The reaction is typically complete within 1-2 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of ethyl acetate and 5 mL of water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.

-

Washing: Wash the organic layer with a small amount of water.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane (2:8) mixture as the eluent to afford the pure bis(indolyl)methane.

Caption: Experimental workflow for the synthesis of bis(indolyl)methanes using DBSA.

Data Summary